![molecular formula C8H4F3NOS B3269721 5-(三氟甲基)苯并[d]噻唑-2(3H)-酮 CAS No. 51550-10-8](/img/structure/B3269721.png)

5-(三氟甲基)苯并[d]噻唑-2(3H)-酮

描述

“5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a compound bearing a benzothiazole moiety . It is a part of a novel class of potent anti-tyrosinase compounds with antioxidant activity . The compound has been synthesized and evaluated for mushroom tyrosinase inhibitory activity .

Synthesis Analysis

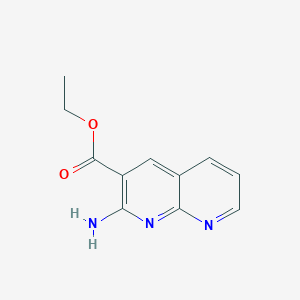

The synthesis of compounds bearing a benzothiazole moiety, such as “5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one”, has been achieved through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” includes a benzothiazole ring, which is analogous to other compounds with a 5-membered ring fused to benzene, such as indoles, benzimidazoles, benzofurans, and benzothiophenes .

Chemical Reactions Analysis

The compound “5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” has been evaluated for its tyrosinase inhibitory activity. The compound exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” include its molecular formula, molecular weight, and other related properties .

科学研究应用

合成与表征

- 该化合物已被用于通过 1,3-偶极环加成等反应合成各种衍生物,对一系列细菌和真菌表现出有希望的抗菌活性。这些衍生物已通过红外光谱、核磁共振、质谱和元素分析等技术表征 (Rezki, 2016)。

- 它还参与了合成含有醚结构的新型噻唑化合物,这些化合物表现出显着的杀真菌活性 (Qiu Li-ga, 2015)。

药物发现和抗肿瘤活性

- 5-(三氟甲基)苯并[d]噻唑-2(3H)-酮衍生物作为药物发现中的构建模块很有价值。它们在不同位置被取代的能力使它们适用于开发新药 (Durcik et al., 2020)。

- 一些衍生物已显示出抗肿瘤活性,表明它们在癌症治疗研究中的潜力 (叶姣 et al., 2015)。

光物理和电化学性质

- 含有该分子的噻唑类芳香杂环荧光化合物因其可调节的电子性质、高发光量子产率和优异的热稳定性而被研究,表明它们在光物理应用中的实用性 (T. Tao et al., 2013)。

化学反应和性质

- 该分子参与了独特的化学反应,如噻唑二负离子的形成,该离子与各种亲电试剂反应。此类反应拓宽了人们对芳香杂环体系行为的理解 (M. S. South & Karey Alan Van Sant, 1991)。

- 它还在 4-(三氟甲基)噻唑的不稳定化中发挥作用,为有机化学中的合成方法开发做出贡献 (S. SouthMichael, 1991)。

其他应用

- 它已被用于 1,2-苯并[e]噻嗪和苯并[d]噻唑类似物的不同合成中,展示了 Adachi 试剂的新特性。此类研究有助于扩展对有机氟化学的理解和应用 (Anne‐Laure Barthelemy et al., 2019)。

- 该化合物也是噁唑和噻唑合成的关键参与者,为创建此类结构提供了高效且便捷的方法,这在药物和合成化学中至关重要 (R. Masuda et al., 1994)。

作用机制

Target of Action

The primary target of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This enzyme catalyzes the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis . By inhibiting tyrosinase, 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one reduces melanin production .

Result of Action

The primary result of the action of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is the inhibition of melanin production . In B16F10 murine melanoma cells, the compound dose-dependently and significantly inhibited melanin production intracellularly . Furthermore, the inhibition of melanin production was found to be partially due to the inhibition of tyrosinase glycosylation and the suppression of melanogenesis-associated genes .

属性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCXVFULKHJLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

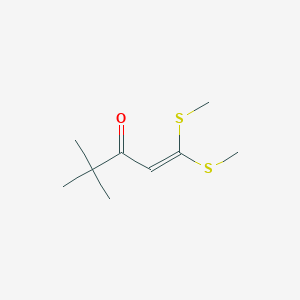

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)

![3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3269707.png)

![[1,1'-Biphenyl]-3-ol, benzoate](/img/structure/B3269713.png)